

Chemical structure and stereochemistry of Lavendamycin

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lavendamycin

Introduction

Lavendamycin is a naturally occurring antibiotic first isolated in 1981 from the fermentation broth of the bacterium Streptomyces lavendulae.[1][2][3] It belongs to the quinoline-5,8-dione family of compounds and exhibits significant antimicrobial and antitumor properties.[2][4][5] However, its clinical development as a cytotoxic agent was hindered by poor aqueous solubility and non-specific cytotoxicity.[2] This has spurred considerable research into the synthesis of **lavendamycin** analogs with improved therapeutic profiles.[2] This guide provides a detailed examination of the chemical structure and stereochemistry of the **lavendamycin** core.

Chemical Structure

The structural elucidation of **lavendamycin** was a notable challenge. Initial attempts to crystallize the compound for X-ray diffraction analysis were unsuccessful.[2] Consequently, its structure was meticulously determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-VIS) spectroscopy, as well as mass spectrometry.[2][6] The proposed structure was later unequivocally confirmed by numerous total syntheses.[2][7]

Lavendamycin possesses a complex, pentacyclic aromatic framework. This core structure is a hybrid of two key heterocyclic systems: a quinoline-5,8-dione moiety and a β -carboline (also



known as a 9H-pyrido[3,4-b]indole) moiety.[6] These two systems are linked at the C-2 position of the quinoline ring and the C-1 position of the β-carboline ring.

The key structural features are:

- A planar, pentacyclic system.
- A quinoline-5,8-dione group responsible for its cytotoxic activity.
- A β-carboline system, a common scaffold in natural alkaloids.
- Substituents on the core include an amino group at C-7, a methyl group at C-4 of the β-carboline, and a carboxylic acid at C-3 of the β-carboline.

Below is a diagram illustrating the chemical structure of **lavendamycin** with atom numbering.

Caption: Chemical structure of Lavendamycin.

Physicochemical Properties

A summary of the key identifiers and properties of **lavendamycin** is provided in the table below.



Property	Value	Reference(s)
IUPAC Name	1-(7-amino-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid	[2][4][8]
Chemical Formula	C22H14N4O4	[2][4][8]
Molar Mass	398.37 g/mol	[2][8]
Appearance	Dark red crystals	[2]
CAS Number	81645-09-2	[2][4]
PubChem CID	100585	[2][8]
Melting Point	>300 °C	[2]
InChI Key	IGQJRDIREIWBQP- UHFFFAOYSA-N	[2][4]

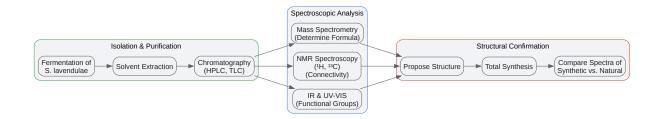
Stereochemistry

The core structure of **lavendamycin** is planar and aromatic. There are no stereocenters in the molecule, and it is achiral. This lack of stereoisomers simplifies its chemical synthesis and characterization, as there is no need to control or separate different stereoisomeric forms. The planarity of the molecule is a key feature that likely contributes to its mechanism of action, which is thought to involve intercalation with DNA, similar to other quinone-containing antitumor agents.

Experimental Protocols for Structural Elucidation

The determination of a novel chemical structure is a multi-step process that relies on isolating a pure compound, analyzing it with various techniques, and confirming the proposed structure through chemical synthesis.





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Caption: Workflow for the structural elucidation of **Lavendamycin**.

A. Spectroscopic Analysis

As X-ray crystallography was not initially feasible, a combination of other spectroscopic methods was employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
 - Methodology: A purified sample of **lavendamycin** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by ¹H and ¹³C nuclei is measured. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons and carbons, allowing for the piecing together of the molecular structure.
 - Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of proton signals, along with the number and types of carbon signals, are used to build the βcarboline and quinoline-dione fragments and determine how they are connected.



- Mass Spectrometry (MS): This technique provides the exact molecular weight and molecular formula.
 - Methodology: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the precise elemental composition (e.g., C₂₂H₁₄N₄O₄).
 - Data Interpretation: The molecular ion peak confirms the molecular weight, and
 fragmentation patterns can provide clues about the different components of the structure.

B. Confirmation by Total Synthesis

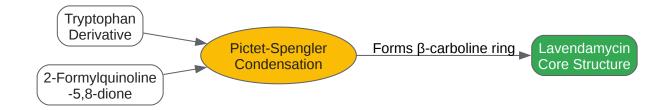
The ultimate proof of a proposed chemical structure is its total synthesis from simpler, known starting materials. Several research groups have reported total syntheses of **lavendamycin** and its methyl ester.[1][2][7]

A common and key step in many of these syntheses is the Pictet-Spengler reaction.[1][9][10] This reaction forms the β -carboline core of the molecule.

- Methodology of Pictet-Spengler Condensation:
 - Reactants: The reaction involves the condensation of a β-arylethylamine (in this case, a tryptophan derivative) with an aldehyde or ketone (a 2-formylquinoline-5,8-dione derivative).
 - Conditions: The reaction is typically carried out in an inert solvent (e.g., dry p-xylene or anisole) under reflux conditions with an acid catalyst.
 - Mechanism: The reaction proceeds through the formation of a Schiff base intermediate,
 which then undergoes an intramolecular electrophilic substitution on the indole ring to form
 the new six-membered ring of the β-carboline system.
 - Workup: After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

The successful synthesis of a compound whose spectroscopic data perfectly matches that of the natural isolate provides unambiguous confirmation of its structure.





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Caption: Key Pictet-Spengler step in Lavendamycin synthesis.

Conclusion

The chemical structure of **lavendamycin** is a planar, achiral, pentacyclic system comprising a quinoline-5,8-dione fused to a β -carboline ring system. Its structure was skillfully elucidated through a combination of advanced spectroscopic techniques and rigorously confirmed by multiple total syntheses, a process necessitated by the initial failure to produce suitable crystals for X-ray analysis. This foundational structural knowledge is critical for the ongoing research into developing novel **lavendamycin** analogs with enhanced efficacy and safety profiles for potential therapeutic applications.

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